(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid
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Overview
Description
(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound features an amino group at the second position, a p-tolyl group at the fourth position, and an acetic acid moiety at the fifth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-toluidine with α-bromoacetic acid in the presence of a base to form the thiazole ring. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Reflux conditions
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially forming thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products:
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Thiazolidine derivatives
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
(2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
(2-Amino-4-methyl-thiazol-5-yl)-acetic acid: Similar structure but with a methyl group instead of a p-tolyl group.
(2-Amino-4-phenyl-thiazol-5-yl)-acetic acid: Features a phenyl group instead of a p-tolyl group.
Uniqueness: (2-Amino-4-p-tolyl-thiazol-5-yl)-acetic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.
Properties
IUPAC Name |
2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)11-9(6-10(15)16)17-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKSGJPQNPRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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